molecular formula C15H17F4NO2 B2989417 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2319851-04-0

3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Cat. No.: B2989417
CAS No.: 2319851-04-0
M. Wt: 319.3
InChI Key: QCTQUXREZXBZJM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a fluorinated propan-1-one derivative featuring a 3-fluoro-4-methylphenyl group and a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl substituent. The azetidine (4-membered nitrogen-containing ring) introduces conformational constraints, while the trifluoroethoxy group enhances electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO2/c1-10-2-3-11(6-13(10)16)4-5-14(21)20-7-12(8-20)22-9-15(17,18)19/h2-3,6,12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTQUXREZXBZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate:

    Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often starting from amino alcohols or similar precursors.

    Coupling of Intermediates: The final step involves coupling the fluorinated aromatic intermediate with the azetidine intermediate under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Scientific Applications of 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

This compound is a complex organic compound that combines fluorinated aromatic and azetidine moieties. Due to its unique structure, this compound has potential applications across various scientific disciplines.

Preparation Methods

The production of this compound involves several steps:

  • Formation of the Fluorinated Aromatic Intermediate
  • Azetidine Ring Formation: The azetidine ring is synthesized using cyclization reactions, often from amino alcohols or similar precursors.
  • Coupling of Intermediates: The fluorinated aromatic intermediate is coupled with the azetidine intermediate under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production would optimize these synthetic routes to maximize yield and purity, potentially including catalysis to improve reaction efficiency and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: To introduce additional functional groups or modify existing ones.
  • Reduction: To remove oxygen-containing groups or reduce double bonds.
  • Substitution: The fluorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common reagents and conditions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

The major products from these reactions depend on the specific conditions and reagents used; oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups onto the aromatic ring.

Applications

This compound is a synthetic organic molecule with potential biological activities. The presence of fluorinated groups enhances its lipophilicity and binding affinity to target sites.

This compound may see use in:

  • Medicinal Chemistry: It could serve as a lead compound for developing new pharmaceuticals, particularly for neurological or inflammatory conditions.
  • Materials Science: The compound’s unique structure might be useful in developing new materials with specific electronic or mechanical properties.
  • Biological Research: It could serve as a tool for studying the effects of fluorinated compounds on biological systems.

Anticancer Activity

Compounds with similar structures have exhibited anticancer activity. A related compound demonstrated an IC50 value of 5.3 μM against human ribonucleotide reductase (hRR), suggesting that fluorinated derivatives may also inhibit tumor growth through similar pathways.

Antimicrobial Properties

Compounds with azetidine rings have shown promising antimicrobial activity. In vitro assays are required to evaluate the effectiveness of this specific compound against various bacterial strains. Preliminary findings suggest potential efficacy against Gram-positive bacteria.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could enhance binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements include:

  • Propan-1-one backbone: A saturated ketone, contrasting with α,β-unsaturated propenones commonly seen in analogs.
  • 3-Fluoro-4-methylphenyl group : Combines fluorine’s electronegativity with a hydrophobic methyl group, likely enhancing lipophilicity and membrane permeability.
  • 3-(2,2,2-Trifluoroethoxy)azetidine : A strained 4-membered ring with a trifluoroethoxy side chain, offering unique steric and electronic properties.

Table 1: Structural Comparison with Analogs

Compound Name / Source Backbone Key Substituents Ring System Fluorine Atoms Notable Features
Target Compound Propan-1-one 3-Fluoro-4-methylphenyl, 3-(TFE)azetidine Azetidine (4-member) 4 High ring strain; enhanced metabolic stability
(3FP) Prop-2-en-1-one 4-Methoxyphenyl, diazenylpyrrolidinyl Pyrrolidine (5-member) 0 α,β-Unsaturation; potential for conjugation
Compound Prop-2-en-1-one 4-Fluorophenyl, 4-methoxyphenyl None 1 Planar structure; methoxy enhances solubility
Compound 41 Propan-1-one Tetrafluoro-hexafluoropropoxy, phenyl None 8 Extreme fluorination; low synthetic yield (33%)
Compound Propan-1-one 4-Methylphenyl, benzoselenadiazol Benzose... 0 Selenium-containing; polarizable π-system

TFE = 2,2,2-trifluoroethoxy.

Electronic and Steric Effects

  • Trifluoroethoxy vs.
  • Azetidine vs. Pyrrolidine : The 4-membered azetidine ring introduces greater ring strain than pyrrolidine (5-membered, ), which may alter binding kinetics in biological targets by enforcing specific conformations.

Pharmacological Implications

  • Fluorine Content : The target’s four fluorine atoms improve lipophilicity (logP) and resistance to cytochrome P450-mediated metabolism, similar to compound 41 in .
  • Methyl Group Impact: The 4-methyl substituent on the phenyl ring may enhance blood-brain barrier penetration compared to non-methylated analogs like .
  • Selenium vs. Nitrogen : ’s benzoselenadiazol group offers a polarizable selenium atom, which could enhance interactions with electron-rich biological targets, unlike the target’s azetidine.

Biological Activity

The compound 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H18F4N
  • Molecular Weight : 307.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorinated groups enhances its lipophilicity and binding affinity to target sites.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 5.3 μM against human ribonucleotide reductase (hRR), suggesting that fluorinated derivatives may also inhibit tumor growth through similar pathways .

Antimicrobial Properties

Compounds with azetidine rings have shown promising antimicrobial activity. In vitro assays are required to evaluate the effectiveness of this specific compound against various bacterial strains. Preliminary findings suggest potential efficacy against Gram-positive bacteria.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study explored the effects of related fluorinated compounds on various cancer cell lines, revealing that structural modifications significantly impact their potency. The introduction of trifluoromethyl groups was found to enhance cytotoxicity .
  • Toxicological Assessment :
    • Toxicity studies conducted on similar compounds indicated minimal adverse effects on biochemical parameters at therapeutic doses. This suggests that the compound may possess a favorable safety profile .
  • Pharmacokinetics :
    • Research into the pharmacokinetics of fluorinated compounds indicates enhanced metabolic stability and bioavailability due to their lipophilic nature. This may contribute to prolonged therapeutic effects in vivo .

Data Tables

PropertyValue
Molecular FormulaC16H18F4N
Molecular Weight307.32 g/mol
Anticancer IC50 (hRR)~5.3 μM
Toxicity (in vitro)Minimal alteration observed
SolubilityModerate in organic solvents

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